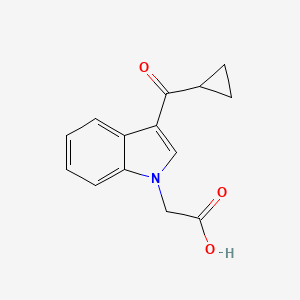
(3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid, also known as 3-CICA, is a cyclopropane-containing carboxylic acid. It is a natural product that is found in a variety of plants and is known to have a range of biological and physiological activities. 3-CICA is typically synthesized through a two-step process involving the reaction of an aldehyde with an amine and then the subsequent reaction of the resulting imine with an acid chloride. This compound has been studied for its potential applications in scientific research, drug development, and biochemistry.
科学的研究の応用
(3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid has been studied in a range of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclopropane-containing carboxylic acids. It has also been studied for its potential applications in drug development and biochemistry. It has been used to study the effects of cyclopropane-containing carboxylic acids on the enzymatic activity of enzymes involved in the metabolism of drugs. It has also been used to study the effects of cyclopropane-containing carboxylic acids on the binding of drugs to their respective receptors.
作用機序
The mechanism of action of (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid is not fully understood. It is believed that the cyclopropane-containing carboxylic acid interacts with the active site of enzymes involved in the metabolism of drugs, leading to a change in the activity of the enzyme. It is also believed that the cyclopropane-containing carboxylic acid can bind to drug receptors, leading to a change in the activity of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid are not fully understood. It has been shown to have a range of effects on enzymes involved in the metabolism of drugs, leading to changes in the activity of the enzymes. It has also been shown to have a range of effects on drug receptors, leading to changes in the activity of the receptors.
実験室実験の利点と制限
The main advantage of using (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid in laboratory experiments is that it is a relatively simple compound to synthesize. It is also relatively inexpensive to purchase. The main limitation of using (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
There are a number of potential future directions for the study of (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid. These include further research into its mechanism of action, further research into its effects on enzymes involved in the metabolism of drugs, further research into its effects on drug receptors, and further research into its potential applications in drug development and biochemistry. Additionally, further research into the synthesis of (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid and its potential analogs is needed.
合成法
The synthesis of (3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid typically involves a two-step process. The first step involves the reaction of an aldehyde with an amine to form an imine. The second step involves the reaction of the imine with an acid chloride to form the desired cyclopropane-containing carboxylic acid. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is typically completed within 8-10 hours.
特性
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(17)8-15-7-11(14(18)9-5-6-9)10-3-1-2-4-12(10)15/h1-4,7,9H,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWSGHUZTRPPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropanecarbonyl-indol-1-yl)-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

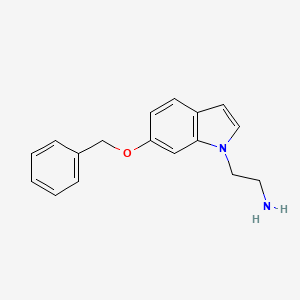

![N-[(2,3-dimethoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2456641.png)
![(E)-2-Cyano-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide](/img/structure/B2456642.png)
![7-(tert-butyl)-3-(2-chloro-6-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2456644.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2456645.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2456646.png)
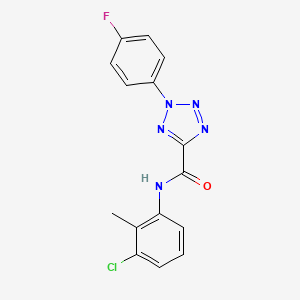
![Spiro[4.5]decan-1-amine hydrochloride](/img/structure/B2456650.png)
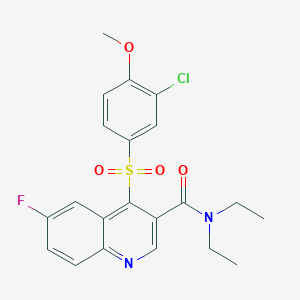
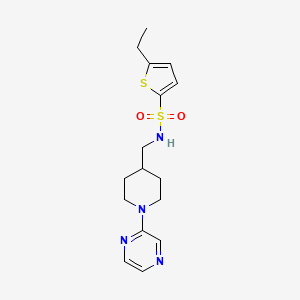
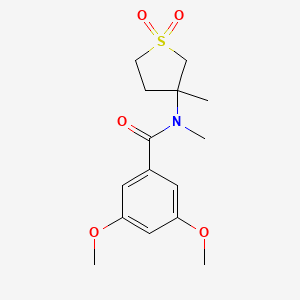
![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2456659.png)
